2-Ethynyl-4-fluoro-1-isobutoxybenzene
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Overview
Description
2-Ethynyl-4-fluoro-1-isobutoxybenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with an ethynyl group at the second position, a fluoro group at the fourth position, and an isobutoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-fluoro-1-isobutoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-fluoro-1-isobutoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the benzene ring.
Scientific Research Applications
2-Ethynyl-4-fluoro-1-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethynyl-4-fluoro-1-isobutoxybenzene exerts its effects involves interactions with molecular targets and pathways. For instance, the ethynyl group can participate in reactions that form covalent bonds with biological molecules, potentially affecting their function. The fluoro group can influence the compound’s reactivity and stability, while the isobutoxy group can impact its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-fluorobenzene: Similar structure but lacks the isobutoxy group.
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but has a methyl group instead of an isobutoxy group.
1-Ethynyl-2,4-difluorobenzene: Contains an additional fluoro group compared to 2-Ethynyl-4-fluoro-1-isobutoxybenzene.
Uniqueness
This compound is unique due to the presence of the isobutoxy group, which can significantly influence its chemical properties and potential applications. This structural feature sets it apart from other similar compounds and may provide distinct advantages in specific research and industrial contexts.
Properties
Molecular Formula |
C12H13FO |
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Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-ethynyl-4-fluoro-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H13FO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
InChI Key |
KTSMPFPUEHBBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C#C |
Origin of Product |
United States |
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